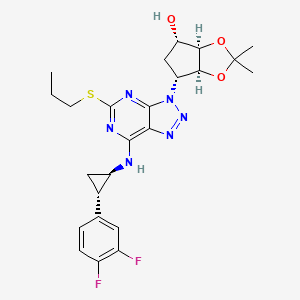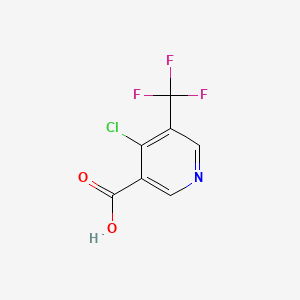
2-((2RS)-2-Aminobut-3-enyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2RS)-2-Aminobut-3-enyl)propanedioic acid” is a derivative of propanedioic acid, also known as malonic acid . Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .
Synthesis Analysis
The synthesis of malonic acid starts from chloroacetic acid . Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution . The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .Molecular Structure Analysis
The molecular structure of propanedioic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of propanedioic acid is 104.0615 .Chemical Reactions Analysis
Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . Malonic anhydride can be used as an intermediate to mono-ester or amide derivatives, while malonyl chloride is most useful to obtain diesters or diamides .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The physical properties of the compound “2-((2RS)-2-Aminobut-3-enyl)propanedioic acid” are not explicitly mentioned in the search results.Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Drug Synthesis
“2-(2-Aminobut-3-enyl)malonic Acid” is a potential impurity found in the drug Vigabatrin . Therefore, it could be used in the synthesis of this drug, which is used to treat epilepsy.
Biochemical Studies
Due to its unique structure, this compound can be used in various biochemical studies . These could include investigations into metabolic pathways, enzyme functions, or cellular processes.
Organic Chemistry Investigations
The compound’s structure also lends itself to organic chemistry investigations . It could be used to study reaction mechanisms, synthesize new compounds, or explore the properties of the butenyl group.
Impurity Analysis
As an impurity of malonic acid, which is used as a starting material for the production of 2-(2-aminobut-3-enyl)malonic acid , it can be used in impurity analysis. This is crucial in pharmaceutical manufacturing where impurities need to be identified and quantified.
Safety and Hazards
properties
IUPAC Name |
2-(2-aminobut-3-enyl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFHTSLGFACKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(C(=O)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378466-25-1 |
Source


|
| Record name | 2-((2RS)-2-Aminobut-3-enyl)propanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378466251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2RS)-2-AMINOBUT-3-ENYL)PROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRQ2V681K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is 2-(2-Aminobut-3-enyl)malonic acid relevant in the context of Vigabatrin, an anti-epileptic drug?
A1: 2-(2-Aminobut-3-enyl)malonic acid has been identified as a potential impurity during the synthesis of Vigabatrin. [] The presence of impurities in pharmaceutical products can impact drug quality, safety, and efficacy. Therefore, characterizing and understanding these impurities is crucial for ensuring the production of high-quality Vigabatrin.
Q2: What information does the research paper provide about the characterization of 2-(2-Aminobut-3-enyl)malonic acid?
A2: The research paper focuses on the synthesis and characterization of this compound along with three other potential impurities of Vigabatrin. [] While the paper mentions the use of various spectroscopic techniques for characterization, it does not provide detailed spectroscopic data for 2-(2-Aminobut-3-enyl)malonic acid specifically.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethylthieno[3,2-b]pyridin-3-amine](/img/structure/B569283.png)


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)
